molecular formula C22H18ClN5O2S2 B2748307 N-benzyl-10-(4-chlorobenzenesulfonyl)-N-ethyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892737-44-9

N-benzyl-10-(4-chlorobenzenesulfonyl)-N-ethyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2748307
CAS No.: 892737-44-9
M. Wt: 483.99
InChI Key: XRAGUHYDMVCANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-10-(4-chlorobenzenesulfonyl)-N-ethyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine is a tricyclic heterocyclic compound featuring a complex fused-ring system. Its structure includes a 5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²⁶]dodeca-pentaene core modified with a 4-chlorobenzenesulfonyl group at position 10, an N-ethyl group, and a benzyl substituent at position 5. The 4-chlorobenzenesulfonyl moiety introduces electron-withdrawing properties, while the benzyl and ethyl groups may influence steric and solubility characteristics.

Properties

IUPAC Name

N-benzyl-10-(4-chlorophenyl)sulfonyl-N-ethyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O2S2/c1-2-27(14-15-6-4-3-5-7-15)20-19-18(12-13-31-19)28-21(24-20)22(25-26-28)32(29,30)17-10-8-16(23)9-11-17/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAGUHYDMVCANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-10-(4-chlorobenzenesulfonyl)-N-ethyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in the laboratory, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-10-(4-chlorobenzenesulfonyl)-N-ethyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorobenzenesulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-benzyl-10-(4-chlorobenzenesulfonyl)-N-ethyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-10-(4-chlorobenzenesulfonyl)-N-ethyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Sulfonyl Substituent N-Substituents Molecular Formula Molecular Weight (g/mol) Key Inferences
Target Compound 4-Cl-C₆H₄SO₂ N-benzyl, N-ethyl C₂₂H₁₈ClN₅O₂S₂ 483.99 Enhanced electron-withdrawing effects from Cl; moderate lipophilicity.
N-benzyl-10-(4-bromobenzenesulfonyl)-N-ethyl-... 4-Br-C₆H₄SO₂ N-benzyl, N-ethyl C₂₂H₁₈BrN₅O₂S₂ 528.44 Higher molecular weight (Br vs. Cl); increased lipophilicity and steric bulk.
10-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-... C₆H₅SO₂ N-(4-Cl-C₆H₄CH₂) C₂₃H₁₈ClN₅O₂S₂ 500.00 (estimated) Reduced electron withdrawal (no sulfonyl Cl); dual Cl on benzyl may affect binding.
N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-... 4-CH₃-C₆H₄SO₂ N-(4-EtO-C₆H₄) C₂₄H₂₄N₅O₃S₂ 494.60 (estimated) Electron-donating methyl and ethoxy groups may improve solubility.

Key Findings :

  • Electronic Properties : The absence of sulfonyl halogens () reduces electron withdrawal, which could weaken interactions with positively charged enzymatic pockets .
  • Solubility : Methyl and ethoxy substituents () may enhance aqueous solubility due to reduced hydrophobicity .

Commercial and Research Relevance

  • Availability : The bromo analog () is commercially available (BB02080, $8–$10/g), indicating industrial interest in this structural class .
  • Custom Synthesis : ’s compound is offered for custom synthesis by Arctom Scientific, underscoring demand for tailored sulfonamide derivatives in drug discovery .

Biological Activity

N-benzyl-10-(4-chlorobenzenesulfonyl)-N-ethyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound characterized by its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity based on diverse scientific literature.

Structural Features

The compound includes several functional groups:

  • Benzyl group
  • Chlorobenzenesulfonyl group
  • Thia-tetraazatricyclo framework

These features contribute to its reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites.
  • Receptor Modulation : It may also interact with specific receptors, altering signaling pathways.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The following sections summarize findings from various studies.

Anticancer Activity

Several studies have investigated the anticancer potential of sulfonamide derivatives:

  • Cell Line Studies : Compounds structurally related to N-benzyl-10-(4-chlorobenzenesulfonyl)-N-ethyl-5-thia have shown cytotoxic effects against various cancer cell lines (e.g., HeLa, MCF-7) through mechanisms such as apoptosis induction and cell cycle arrest.
  • Mechanistic Insights : The compound may induce oxidative stress in cancer cells leading to programmed cell death.

Antimicrobial Activity

The sulfonamide moiety is known for its antimicrobial properties:

  • In Vitro Studies : Compounds similar to N-benzyl derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria.
  • Potential Applications : These findings suggest a role in developing new antimicrobial agents.

Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity in HeLa and MCF-7 cells
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionInteraction with specific enzymes

Case Studies

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications.
  • Antimicrobial Testing : Another research article highlighted the efficacy of similar compounds against resistant bacterial strains, suggesting their potential as novel antibiotics in an era of increasing antibiotic resistance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.